6-Methylheptan-3-ol
Overview
Description
6-Methylheptan-3-ol is a secondary alcohol with the molecular formula C8H18O. It is also known by its IUPAC name, this compound. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a heptane chain, which also has a methyl group attached to the sixth carbon . It is a colorless liquid with a slightly oily-floral odor .
Biochemical Analysis
Biochemical Properties
6-Methylheptan-3-ol plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a metabolite in the feces of Mus musculus (house mouse), indicating its involvement in metabolic processes . The compound’s interactions with enzymes and proteins can affect their catalytic activities, potentially altering metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its presence in metabolic pathways suggests that it may play a role in regulating metabolic flux and metabolite levels . Additionally, its interactions with cellular components can lead to changes in cellular activities and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and alterations in cellular processes. The compound’s molecular structure allows it to interact with different targets within the cell, influencing their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation, leading to changes in its activity and effectiveness . Understanding these temporal effects is crucial for its application in biochemical research and industrial processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects. Studies have shown that the compound can influence blood pressure and cardiac output in animal models, indicating its potential impact on physiological functions . Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect the overall metabolic activity of cells and organisms
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for its activity and function. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s availability and effectiveness in biochemical processes.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methylheptan-3-ol can be synthesized through the hydrogenation of ethyl-isoamylketone . Another synthetic route involves the reaction of isopentylmagnesium bromide solution in diethyl ether with propionaldehyde .
Industrial Production Methods: In industrial settings, this compound is produced by the hydrogenation of ethyl-isoamylketone under controlled conditions . This method is preferred due to its efficiency and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions: 6-Methylheptan-3-ol, like other alcohols, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids depending on the conditions and reagents used.
Reduction: It can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Hydrochloric acid (HCl) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed:
Oxidation: 6-Methylheptan-3-one or 6-methylheptanoic acid.
Reduction: 6-Methylheptane.
Substitution: 6-Methyl-3-chloroheptane or 6-Methyl-3-bromoheptane.
Scientific Research Applications
6-Methylheptan-3-ol has various applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: It is studied for its role as a metabolite in certain biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the manufacture of perfumes and fragrances due to its pleasant odor.
Mechanism of Action
The mechanism of action of 6-Methylheptan-3-ol involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to act as a solvent and its involvement in metabolic pathways .
Comparison with Similar Compounds
3-Heptanol: Another secondary alcohol with a similar structure but without the methyl group at the sixth carbon.
2-Methyl-5-heptanol: A structural isomer with the methyl group at the second carbon instead of the sixth.
Uniqueness: 6-Methylheptan-3-ol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its position of the methyl group and the hydroxyl group makes it different from other similar compounds, affecting its reactivity and applications .
Properties
IUPAC Name |
6-methylheptan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-8(9)6-5-7(2)3/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBIBGDICHMQFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864851 | |
Record name | 6-Methylheptan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18720-66-6 | |
Record name | 6-Methyl-3-heptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18720-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylheptan-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018720666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methylheptan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylheptan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the dielectric properties of 6-Methylheptan-3-ol?
A: Studying the dielectric properties of this compound, particularly its dielectric polarization, provides insights into its molecular structure and interactions in the liquid state. Research has shown that the pressure dependence of its dielectric polarization is influenced by factors like fluid density, pressure-induced molecular distortion, and changes in liquid structure, particularly hydrogen bonding. [] This understanding is crucial for comprehending its behavior in various applications.
Q2: How does this compound contribute to the acaricidal activity of Cymbopogon citratus and Cymbopogon nardus extracts?
A: this compound is a significant component identified in both Cymbopogon citratus [] and Cymbopogon nardus [] extracts. While its specific mechanism of action against mites like Blomia tropicalis remains unclear, it likely contributes to the overall acaricidal activity along with other major compounds. Further research is needed to elucidate its individual role and potential synergistic effects with other components.
Q3: What analytical techniques are commonly employed to characterize and quantify this compound?
A: Gas chromatography-mass spectrometry (GC-MS) has been utilized to identify and quantify this compound in plant extracts. [, ] This technique separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis.
Q4: What are the potential environmental implications of using this compound-containing plant extracts as biopesticides?
A: While the provided research highlights the acaricidal potential of Cymbopogon citratus [] and Cymbopogon nardus [] extracts containing this compound, further investigations are crucial to assess their environmental impact. This includes evaluating their potential toxicity to non-target organisms, biodegradability, and potential for bioaccumulation in ecosystems. Understanding these aspects is vital for developing sustainable and eco-friendly pest control strategies.
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